molecular formula C14H11BrClNO5S B13065869 3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid CAS No. 522624-47-1

3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid

Cat. No.: B13065869
CAS No.: 522624-47-1
M. Wt: 420.7 g/mol
InChI Key: MGDQEQXWCWEDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid (CAS: 1378822-03-7) is a halogenated benzoic acid derivative featuring a sulfamoyl group at position 3 and a chlorine substituent at position 4. The sulfamoyl moiety is further substituted with a 5-bromo-2-methoxyphenyl group, introducing both electron-withdrawing (bromine) and electron-donating (methoxy) effects. This compound was previously available as a discontinued product with 97% purity . Its molecular formula is C₁₄H₁₀BrClNO₅S, with a molecular weight of 436.66 g/mol.

However, its discontinuation may reflect challenges in synthesis, stability, or optimization of pharmacological properties.

Properties

CAS No.

522624-47-1

Molecular Formula

C14H11BrClNO5S

Molecular Weight

420.7 g/mol

IUPAC Name

3-[(5-bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid

InChI

InChI=1S/C14H11BrClNO5S/c1-22-12-5-3-9(15)7-11(12)17-23(20,21)13-6-8(14(18)19)2-4-10(13)16/h2-7,17H,1H3,(H,18,19)

InChI Key

MGDQEQXWCWEDQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Sulfamoylation: The addition of a sulfamoyl group to the brominated phenyl ring.

Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, sulfamoyl chloride for sulfamoylation, and thionyl chloride for chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine, methoxy, and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural analogs and their substituent patterns:

Compound Name (CAS) Molecular Formula Substituents on Sulfamoyl Group Benzoic Acid Substituents Key Features
Target Compound (1378822-03-7) C₁₄H₁₀BrClNO₅S 5-Bromo-2-methoxyphenyl 4-Chloro Bromine (electron-withdrawing), methoxy (electron-donating)
3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid (CID 2369451) C₁₃H₉BrClNO₄S 4-Bromophenyl 4-Chloro Simpler phenyl substitution; lacks methoxy group
3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid (CID 2357151) C₂₀H₁₅Cl₂NO₄S Benzyl + 4-chlorophenyl 4-Chloro Bulky benzyl group; dual chloro substituents
3-[Benzyl-(3-trifluoromethyl-phenyl)sulfamoyl]-4-chloro-benzoic acid (721418-23-1) C₂₁H₁₅ClF₃NO₄S Benzyl + 3-trifluoromethylphenyl 4-Chloro Strong electron-withdrawing CF₃ group
4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid (927637-83-0) C₁₄H₁₁BrN₂O₅S 5-Bromo-2-methoxyphenyl (sulfonamide) 4-Hydrogen Sulfonamide instead of sulfamoyl; positional isomer

Key Observations :

  • Halogen Effects : The 4-chloro substituent on the benzoic acid core is conserved in most analogs, which associates with enhanced antibacterial activity compared to 4-fluoro derivatives .
  • Methoxy vs.
  • Bulkiness : Benzyl-substituted analogs (e.g., CID 2357151) exhibit increased steric hindrance, which may reduce binding efficiency in biological targets .

Yield and Purity :

  • Analogs such as 10o () achieve yields up to 87% using optimized coupling conditions, indicating that substituent choice critically impacts efficiency .

Physicochemical Properties

Property Target Compound 3-[(4-Bromophenyl)sulfamoyl]-4-chloro (CID 2369451) 3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chloro (CID 2357151)
Molecular Weight 436.66 g/mol 403.64 g/mol 436.31 g/mol
Calculated logP ~3.5 (estimated) ~3.1 ~4.2
Solubility Low (hydrophobic aryl) Moderate (simpler substituents) Very low (bulky benzyl group)
Melting Point Not reported >300°C (similar to analogs) >300°C

Notes:

  • The target compound’s methoxy group improves water solubility slightly compared to purely halogenated analogs.
  • High melting points (>300°C) are typical for halogenated benzoic acids due to strong intermolecular forces .

Biological Activity

3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid, with the chemical formula C14_{14}H11_{11}BrClNO5_5S and CAS number 522624-47-1, is a sulfonamide derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in targeting various biological pathways, particularly in cancer research and angiogenesis inhibition.

Chemical Structure and Properties

The compound features several significant functional groups:

  • Sulfamoyl group : Contributes to its biological activity by interacting with target proteins.
  • Bromo-substituted methoxyphenyl moiety : Enhances lipophilicity and may influence binding affinity.
  • Chlorobenzoic acid structure : Provides acidity that can affect the compound's interaction with biological targets.
PropertyValue
Molecular Weight420.66 g/mol
CAS Number522624-47-1
Chemical FormulaC14_{14}H11_{11}BrClNO5_5S
PurityNLT 98%

Biological Activity Overview

Research indicates that 3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid exhibits significant biological activities, particularly in the following areas:

1. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 plays a crucial role in angiogenesis, making it a target for cancer therapies. The compound has been shown to inhibit VEGFR-2 with an IC50_{50} value of approximately 0.56 μM, indicating potent antiangiogenic properties . In vitro studies demonstrated that it effectively reduced proliferation in various cancer cell lines, including cervical (HELA), breast (MCF-7), lung (H460), and hepatic carcinoma (HepG2).

2. Antiproliferative Effects

The compound has been evaluated for its antiproliferative effects across multiple cancer cell lines. The following table summarizes the IC50_{50} values observed in different studies:

Cell LineIC50_{50} Value (μM)Reference
HELA1.00
MCF-70.66
H4601.50
HepG20.90

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

The mechanism through which 3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid exerts its biological effects involves:

  • Binding to VEGFR-2 : Docking studies have indicated that specific interactions occur between the compound and key amino acids within the receptor, which are critical for its activation.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : In a study involving MCF-7 cells, the compound demonstrated significant inhibition of cell growth compared to untreated controls, suggesting potential as a therapeutic agent for breast cancer.
  • Hepatic Carcinoma Model : In HepG2 cells, treatment with the compound resulted in reduced cell viability and induced apoptosis, supporting its role as an effective anti-cancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.